Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene

Description

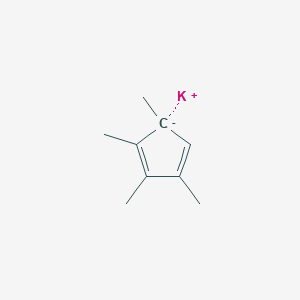

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic compound comprising a potassium cation and a substituted cyclopentadienyl anion (C9H13<sup>−</sup>). This ligand features four methyl groups at the 1,2,3,5-positions of the cyclopentadiene ring, imparting steric bulk and electronic effects that influence its reactivity and coordination chemistry. Such alkali metal cyclopentadienides are widely used as precursors for transition-metal catalysts, particularly in polymerization and C–H functionalization reactions .

Properties

IUPAC Name |

potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13.K/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQSEHBJYIMTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=C(C(=C1C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347239, DTXSID201347336 | |

| Record name | (1,2,3,4-Tetramethyl-2,4-cyclopentadien-1-yl)potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,5-tetramethyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150239-39-7, 1370285-76-9 | |

| Record name | (1,2,3,4-Tetramethyl-2,4-cyclopentadien-1-yl)potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclopentadiene, 1,2,3,5-tetramethyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetramethylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Borohydride Reduction and Acid Dehydration

This method involves the reduction of 2,3,4,5-tetramethyl-2-cyclopentenone using sodium borohydride (NaBH₄) followed by acid-catalyzed dehydration.

Procedure :

-

Reduction : Tetramethyl cyclopentenone is dissolved in alcohol (e.g., ethanol or methanol) with a catalyst (e.g., NaOH). NaBH₄ is added dropwise at 0–25°C, yielding tetramethyl cyclopentenol.

-

Dehydration : The alcohol intermediate is treated with concentrated sulfuric acid (H₂SO₄) at 60–80°C, facilitating dehydration to tetramethylcyclopentadiene.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Catalyst | NaOH |

| Solvent | Alcohol (e.g., ethanol) |

| Reaction Temperature | 0–25°C (reduction); 60–80°C (acid) |

| Yield | High (exact value unspecified) |

Advantages : Mild reaction conditions and scalability.

Limitations : Generates acidic wastewater requiring neutralization.

Catalytic Hydrogenation and Resin-Mediated Dehydration

This two-step approach uses hydrogenation followed by dehydration with a solid acid catalyst.

Procedure :

-

Hydrogenation : 2,3,4,5-Tetramethyl-2-cyclopentenone is hydrogenated under H₂ gas using a metal-supported catalyst (e.g., Pd/C or Pt) to form tetramethyl cyclopentenol.

-

Dehydration : The alcohol is dehydrated using a strongly acidic resin catalyst (e.g., Amberlyst-15) at 80–100°C.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd/C or Pt (hydrogenation); Amberlyst-15 (dehydration) |

| Solvent | Tetrahydrofuran (THF) or toluene |

| Reaction Temperature | 50–80°C (hydrogenation); 80–100°C (dehydration) |

| Yield | >90% |

Advantages : No corrosive acid waste; high selectivity.

Limitations : Requires specialized catalysts and pressurized H₂.

Solid Acid-Catalyzed Dehydration

A single-step dehydration of tetramethyl cyclopentenol using solid superacid catalysts.

Procedure :

2,3,4,5-Tetramethyl-2-cyclopentenol is heated with a solid acid catalyst (e.g., sulfated zirconia) at 120–150°C, directly yielding the cyclopentadiene.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Catalyst | Sulfated zirconia or Nafion® |

| Solvent | Solvent-free |

| Reaction Temperature | 120–150°C |

| Yield | 85–92% |

Advantages : Environmentally friendly (no solvent); recyclable catalysts.

Limitations : High energy input required.

Grignard Reagent-Based Synthesis

An alternative route using 2-bromo-2-butene and ethyl formate.

Procedure :

-

Grignard Formation : 2-Bromo-2-butene reacts with magnesium to form a Grignard reagent.

-

Coupling : The Grignard reagent reacts with ethyl formate to produce 3,5-dimethyl-2,5-heptadiene-4-ol.

-

Cyclization : Acid quenching (e.g., acetic acid) induces cyclization to tetramethylcyclopentadiene.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Reagents | 2-Bromo-2-butene, ethyl formate |

| Solvent | Diethyl ether |

| Reaction Temperature | 0–25°C (Grignard); 25–50°C (cyclization) |

| Yield | Moderate (60–70%) |

Advantages : Versatility in intermediate functionalization.

Limitations : Low yield; sensitive to moisture.

Formation of Potassium Tetramethylcyclopentadienide

Metalation with Benzyl Potassium in THF

The ligand is deprotonated using benzyl potassium in tetrahydrofuran (THF).

Procedure :

-

Deprotonation : Tetramethylcyclopentadiene is treated with benzyl potassium in THF at room temperature.

-

Crystallization : The product is recrystallized from THF/hexane mixtures.

Key Data :

Advantages : Homogeneous reaction; high purity.

Limitations : Requires anhydrous conditions.

Comparative Analysis of Preparation Methods

| Method | Yield | Catalyst/Solvent | Environmental Impact | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | High | NaOH, H₂SO₄, ethanol | Moderate (acid waste) | Industrial |

| Catalytic Hydrogenation | >90% | Pd/C, Amberlyst-15, THF | Low (no acid waste) | Pilot-scale |

| Solid Acid Catalysis | 85–92% | Sulfated zirconia | Low (solvent-free) | Lab-scale |

| Grignard Synthesis | 60–70% | Mg, diethyl ether | High (halogen waste) | Limited |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced to form the corresponding saturated compounds.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentanone, while reduction could produce tetramethylcyclopentane.

Scientific Research Applications

Applications in Organic Synthesis

1. Organometallic Chemistry

K[TMCP] serves as a versatile ligand in the formation of metallocene complexes. These complexes are crucial for various catalytic processes due to their ability to stabilize metal centers and facilitate electron transfer reactions.

2. Catalysis

K[TMCP] is widely used in catalytic applications:

- Olefin Polymerization : It acts as a catalyst precursor in olefin polymerization reactions, promoting the formation of polymers with specific molecular weights and properties.

- Cross-Coupling Reactions : It participates in cross-coupling reactions such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Applications in Materials Science

K[TMCP] is utilized in creating advanced materials:

- Conducting Polymers : It has been employed in synthesizing conducting polymers through catalytic dehydrogenative polycondensation techniques. These polymers exhibit high thermal stability and electrical conductivity, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

- Nanocomposites : The compound is also used to develop nanocomposite materials that enhance mechanical properties and thermal stability.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of K[TMCP] in medicinal chemistry:

- Anticancer Agents : K[TMCP] derivatives have been investigated for their anticancer properties. Organorhodium complexes derived from K[TMCP] have shown promising cytotoxic effects against various cancer cell lines, outperforming traditional platinum-based drugs like cisplatin in some cases .

- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions facilitates its use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Studies

Mechanism of Action

The mechanism by which Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene exerts its effects involves its ability to form stable complexes with various metals. These complexes can act as catalysts in chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Alkali Metal Cyclopentadienide Derivatives

Sodium and potassium salts of substituted cyclopentadienyl ligands are common precursors. Key differences arise from the alkali metal’s ionic radius and solubility:

Key Observations :

Substituted Cyclopentadienyl Ligands

Variations in substituent position and number significantly alter ligand properties:

Key Observations :

Metal Complexes with Tetramethylcyclopentadienyl Ligands

The ligand’s versatility is evident in its coordination to diverse metals:

Biological Activity

Introduction

Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene, also known as potassium tetramethylcyclopentadienide (K[Me4Cp]), is an organometallic compound that has garnered attention for its potential biological activities. This compound is characterized by a cyclopentadienyl anion with four methyl groups attached, which influences its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃K

- Molecular Weight : 164.24 g/mol

- CAS Number : 22482619

- Chemical Structure : The compound features a cyclopentadiene ring substituted with four methyl groups, which enhances its stability and reactivity.

Biological Activity Overview

The biological activity of potassium tetramethylcyclopentadienide has been investigated primarily in the context of its interactions with metal complexes and its potential applications in catalysis and medicinal chemistry. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have explored the anticancer properties of potassium tetramethylcyclopentadienide when used in conjunction with transition metal complexes. These investigations have shown promising results:

- Mechanism of Action : The compound acts as a ligand for various metal ions, forming complexes that exhibit cytotoxic effects on cancer cells. For example, rhodium and iridium complexes derived from tetramethylcyclopentadienide have demonstrated significant activity against several cancer cell lines such as MIA-PaCa-2 (pancreatic carcinoma) and A2780 (ovarian carcinoma) .

- Case Study : A study involving rhodium(III) complexes showed that the incorporation of potassium tetramethylcyclopentadienide significantly enhanced cytotoxicity compared to complexes lacking this ligand. The IC50 values for these complexes were notably lower than those for traditional chemotherapeutics like cisplatin .

Interaction with Biological Molecules

The interaction of potassium tetramethylcyclopentadienide with biomolecules has been another area of research:

- DNA Interaction : Certain metal complexes formed with this ligand have been shown to interact with DNA, potentially leading to the formation of DNA adducts that can disrupt replication and transcription processes. This interaction is crucial for the development of new anticancer agents .

- Enzyme Inhibition : Potassium tetramethylcyclopentadienide-based complexes have also been studied for their ability to inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which plays a role in cellular redox balance and proliferation .

Comparative Studies

| Compound | Type | IC50 (μM) | Target Cells |

|---|---|---|---|

| K[Me4Cp] + Rh Complex | Organometallic | 1.0 | MIA-PaCa-2 |

| K[Me4Cp] + Ir Complex | Organometallic | 2.5 | A2780 |

| Cisplatin | Chemotherapeutic | 5.0 | MCF-7 |

Q & A

Q. What are the recommended synthetic routes for Potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene?

The synthesis typically involves ligand substitution using potassium salts (e.g., potassium hydride or potassium metal) with halogenated cyclopentadienyl precursors. For example, reacting 1,2,3,5-tetramethylcyclopenta-1,3-diene (a ligand analog) with potassium in anhydrous tetrahydrofuran (THF) under inert conditions yields the potassium complex. Key steps include rigorous exclusion of moisture and oxygen to prevent decomposition .

Q. How should researchers characterize this compound to confirm structural integrity?

Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the ligand’s substituent arrangement and metal coordination.

- Elemental Analysis : To verify stoichiometry (e.g., C/K ratio).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the exact mass (e.g., calculated molecular weight ≈ 503.211 g/mol for analogous cerium complexes) .

- X-ray Crystallography : For definitive structural elucidation, though single-crystal growth may require low-temperature, inert-atmosphere techniques .

Q. What storage and handling protocols are critical for maintaining stability?

The compound is moisture- and oxygen-sensitive. Store under inert gas (argon/nitrogen) in sealed, flame-dried glassware at temperatures ≤4°C. Avoid prolonged exposure to light, as photodegradation may alter reactivity. Use gloveboxes or Schlenk lines for manipulation .

Advanced Research Questions

Q. How does the tetramethylcyclopentadienyl ligand’s electronic structure influence potassium’s role in C-H activation reactions?

The electron-rich tetramethylcyclopentadienyl ligand enhances the potassium center’s basicity, facilitating deprotonation of C-H bonds via mechanisms like concerted metalation-deprotonation (CMD) . This is critical in transition-metal-catalyzed reactions, where potassium acts as a cocatalyst to stabilize intermediates or modulate transition-state energetics .

Q. What experimental strategies address contradictions in catalytic efficiency across studies?

Contradictions may arise from variations in:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates differently than nonpolar solvents.

- Counterion Effects : Larger anions (e.g., [BArF]⁻) can enhance solubility and activity.

- Substrate Scope : Steric hindrance in bulky substrates may reduce turnover. Controlled kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., deuterated substrates) can isolate rate-determining steps .

Q. Can computational modeling predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations are effective for modeling:

- Ligand-Metal Bonding : Electron density distribution between the cyclopentadienyl ligand and potassium.

- Transition States : Energy barriers for C-H activation pathways (e.g., σ-bond metathesis vs. CMD). Computational validation is essential for rational catalyst design, particularly when experimental data is ambiguous .

Methodological Considerations

- Reaction Optimization : Screen co-catalysts (e.g., carboxylates) to enhance turnover in cross-coupling reactions .

- Safety Protocols : Use explosion-proof equipment for reactions involving potassium, and ensure proper ventilation due to potential pyrophoric byproducts .

- Data Reproducibility : Document solvent purity, moisture levels, and inert-atmosphere conditions meticulously, as minor variations can drastically alter outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.